methyl 5-[(dimethylamino)carbonyl]-2-({[4-(4-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-4-methyl-3-thiophenecarboxylate
Overview
Description
Synthesis Analysis The synthesis involves multiple steps, including nucleophilic substitutions and condensations. Compounds with similar structures have been synthesized through reactions involving amino and carboxylate groups, as well as various coupling reactions. For example, Piperazine derivatives and thiophene derivatives have been synthesized to study different biological activities and chemical properties (A. Krinochkin et al., 2021).
Molecular Structure Analysis Molecular structure analysis typically involves X-ray crystallography and NMR studies. Similar compounds exhibit complex intramolecular hydrogen bonding and distinct molecular conformations. For instance, compounds with dimethylamino groups and thiophene backbones have been structurally characterized to reveal the spatial arrangement and electronic distribution (J. N. Low et al., 1996).
Chemical Reactions and Properties This compound, due to its functional groups, is likely involved in nucleophilic addition reactions, tautomerism, and possibly cyclization reactions. The presence of dimethylamino and thiophene groups suggests it could participate in electron-rich interactions and act as a nucleophile in various chemical contexts. Similar compounds have shown activities in creating complex heterocycles and participating in multi-step chemical syntheses (B. Stanovnik et al., 2002).
Scientific Research Applications
Heterocyclic Compound Synthesis
Research has focused on synthesizing novel heterocyclic compounds due to their potential as therapeutic agents. For instance, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been synthesized, showing significant COX-2 inhibitory activity, analgesic, and anti-inflammatory properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Central Nervous System Agents
Derivatives of isobenzofuran and piperazine have been explored for their potential as central nervous system agents, with particular attention to antidepressant properties. This includes the synthesis and biological evaluation of compounds exhibiting significant antitetrabenazine activity, suggesting their utility in managing depression (Martin et al., 1981).
Antimicrobial Activities
Thiazolidinone derivatives, for example, have been synthesized and evaluated for their antimicrobial activities. Some compounds were found to possess good or moderate activities against a range of microorganisms, highlighting the potential of these derivatives in developing new antimicrobial agents (Bektaş et al., 2010).
Corrosion Inhibition
Benzothiazole derivatives have been synthesized to study their corrosion inhibiting effect against steel in acidic solutions. These studies contribute to the development of more effective corrosion inhibitors for industrial applications (Hu et al., 2016).
Chirality Assignment of Carboxylic Acids
Research into polyacetylenes bearing an amino group has led to their application in chirality assignment of carboxylic acids. This innovative approach utilizes circular dichroism to determine the chirality of acids, showcasing the compound's utility in stereochemical analysis (Yashima, Maeda, Matsushima, & Okamato, 1997).
properties
IUPAC Name |
methyl 5-(dimethylcarbamoyl)-2-[[4-(4-hydroxyphenyl)piperazine-1-carbothioyl]amino]-4-methylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4S2/c1-13-16(20(28)29-4)18(31-17(13)19(27)23(2)3)22-21(30)25-11-9-24(10-12-25)14-5-7-15(26)8-6-14/h5-8,26H,9-12H2,1-4H3,(H,22,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPSSGDIFDIZPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=S)N2CCN(CC2)C3=CC=C(C=C3)O)C(=O)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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